molecular formula C12H18ClN B13286834 [(2-Chlorophenyl)methyl](3-methylbutyl)amine

[(2-Chlorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13286834
M. Wt: 211.73 g/mol
InChI Key: UMJCDTWQDLUFJB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is a derivative of phenylmethylamine, where the phenyl group is substituted with a chlorine atom at the 2-position and a 3-methylbutyl group at the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-Chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alkane derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine or alkane derivatives.

    Substitution: Various substituted phenylmethylamines.

Scientific Research Applications

(2-Chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of phenylmethylamine derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

  • (2-Chlorophenyl)methylamine
  • (3-Chlorophenyl)methylamine
  • (2-Chlorophenyl)methylamine

These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring or the amine nitrogen. The unique combination of substituents in (2-Chlorophenyl)methylamine gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H18ClN/c1-10(2)7-8-14-9-11-5-3-4-6-12(11)13/h3-6,10,14H,7-9H2,1-2H3

InChI Key

UMJCDTWQDLUFJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=CC=C1Cl

Origin of Product

United States

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